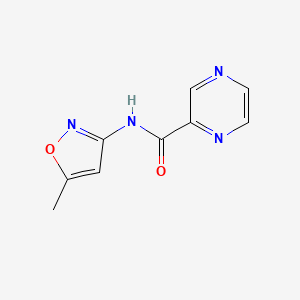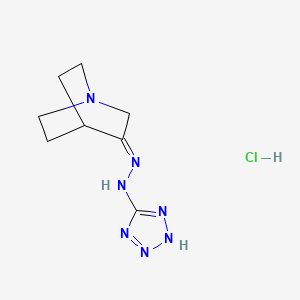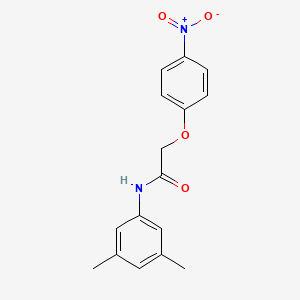
N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide, also known as compound 1, is a small molecule that has gained attention in the scientific community for its potential use in drug discovery. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions for further research.
Mécanisme D'action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in disease pathways. For example, it has been suggested that N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may be able to slow down the growth of cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of various enzymes and proteins involved in disease pathways, as mentioned above. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been suggested that N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 in lab experiments is that it is a small molecule, making it relatively easy to synthesize and manipulate. Additionally, it has shown promising results in various scientific research applications, suggesting its potential use in drug discovery. However, one limitation of using N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for further research on N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1. One direction is to further explore its mechanism of action, in order to better understand how it works and how it can be optimized for use in drug discovery. Another direction is to investigate its potential use in combination with other drugs, in order to enhance its efficacy. Additionally, further studies are needed to determine its safety and toxicity in vivo, in order to assess its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. This method involves the use of a palladium catalyst to couple two organic molecules, resulting in the formation of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1. Other methods include the use of microwave-assisted synthesis and the use of solid-phase synthesis.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential use in drug discovery. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In one study, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent. In another study, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 was found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-4-8(13-15-6)12-9(14)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSQPHUEEMWSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)

![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)

![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)